2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide
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Overview
Description
“2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide” is a compound with the molecular formula C16H14ClNO2 and a molecular weight of 287.74. It contains a benzofuran moiety, which is a heterocyclic compound that is widely found in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Scientific Research Applications
Antibacterial Activity
A variety of benzofuran derivatives have been synthesized, displaying significant in vitro antibacterial activity. For instance, a study by Koca et al. (2005) synthesized benzofuran-2-yl ketoxime derivatives and tested them against pathogenic bacteria like Staphylococcus aureus, finding some derivatives to be highly effective. Similarly, Idrees et al. (2020) synthesized 2-azetidinone derivatives integrated with benzofuran moieties, which demonstrated effective antibacterial properties against strains like E. coli and S. aureus. These studies highlight the potential of benzofuran derivatives, including 2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide, in developing new antibacterial agents (Koca et al., 2005), (Idrees et al., 2020).
Anticancer Properties
Benzofuran derivatives have also been explored for their anticancer properties. A study by Yılmaz et al. (2015) synthesized indapamide derivatives, one of which showed significant proapoptotic activity in melanoma cell lines. This suggests the potential of benzofuran derivatives, including this compound, in cancer research and treatment (Yılmaz et al., 2015).
Antituberculosis and Antimicrobial Studies
Benzofuran compounds have been implicated in antituberculosis studies as well. Thorat et al. (2016) conducted a study involving the synthesis of benzofuran-2-carbohydrazide with significant implications for treating tuberculosis. Additionally, the study by Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives, including benzofuran components, which displayed notable antimicrobial properties. These studies underscore the role of benzofuran derivatives in addressing tuberculosis and other microbial infections (Thorat et al., 2016), (Sethi et al., 2016).
Neuroleptic Activity
In the field of neurology, benzamides including benzofuran derivatives have been investigated for their neuroleptic activity. A study by Iwanami et al. (1981) synthesized a series of benzamides and evaluated their effects on apomorphine-induced behavior in rats, finding some derivatives to exhibit significant neuroleptic properties. This suggests the potential application of benzofuran derivatives, including this compound, in neuroleptic drug development (Iwanami et al., 1981).
Crystal Structure Analysis
The compound has also been the subject of crystal structure analysis. Choi et al. (2009) analyzed the crystal structure of a similar benzofuran derivative, providing insights into its molecular configuration and potential interactions. Such studies are vital for understanding the physical and chemical properties of benzofuran derivatives for various applications (Choi et al., 2009).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects, indicating potential anti-cancer activity .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .
Cellular Effects
Benzofuran compounds have been reported to have significant cell growth inhibitory effects on different types of cancer cells .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been synthesized using microwave-assisted synthesis, suggesting that they may be stable under certain conditions .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to exhibit various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran compounds are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-3-1-6-13(14)16(19)18-9-11-10-20-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFRUUFILZPPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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